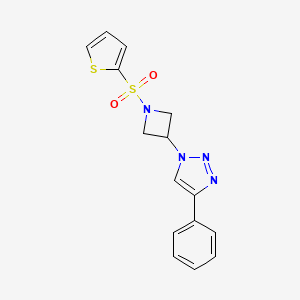
4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazoles, which have been extensively studied for their biological and pharmacological properties.
Applications De Recherche Scientifique
Antioxidant, Antimicrobial, Antimycobacterial, and Cytotoxic Activities
Compounds structurally related to 4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole have been synthesized and evaluated for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These activities are critical in the development of new therapeutic agents and for understanding the biological properties of these compounds (Saundane & Walmik, 2013).
Antibacterial Potential
Another study focused on the synthesis of N-thiazole, 3-phenyl, 4-substituted phenyl azetidine-2-ones and their antibacterial activity against various microorganisms. The structure-activity relationship of these compounds was also examined, contributing to the understanding of how molecular variations affect their antibacterial properties (Parvez, Jyotsna, Youssoufi, & Hadda, 2010).
Antibacterial Activity Against Fastidious Gram-Negative Organisms
In a study exploring nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, triazole derivatives, including structures similar to the compound , demonstrated promising antibacterial activity against fastidious Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This expands the potential application of these compounds in combating Gram-negative bacterial infections (Genin et al., 2000).
Antitumor and Antimicrobial Activities
A study involving the synthesis of derivatives with a thiophene-2-carbonyl isothiocyanate precursor, including 1,2,4-triazole derivatives, evaluated these compounds for their antitumor and antimicrobial activities. Such research is vital for the development of new therapeutic agents with potential applications in cancer and infection treatment (Nassar, Attallah, & Hemdan, 2018).
Synthesis and Pharmacological Study
In a pharmacological context, the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities highlight the significance of these compounds in developing new antimicrobial agents. Such studies contribute to the broader understanding of the pharmacological applications of triazole derivatives (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Propriétés
IUPAC Name |
4-phenyl-1-(1-thiophen-2-ylsulfonylazetidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-23(21,15-7-4-8-22-15)18-9-13(10-18)19-11-14(16-17-19)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIPPDFBGCMYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

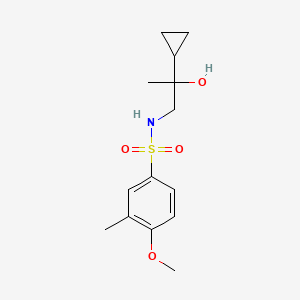
![N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2717298.png)
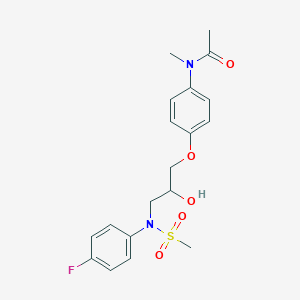
![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)
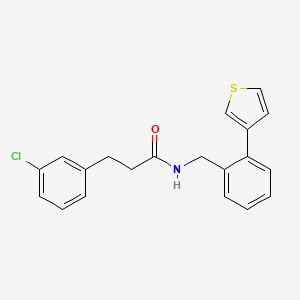
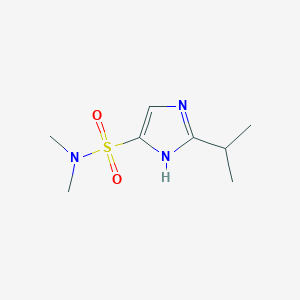
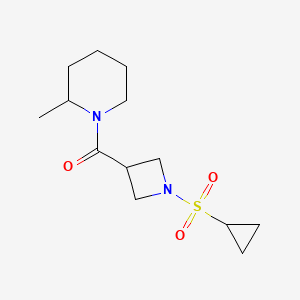
![5-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2717310.png)
![3,5-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2717311.png)
![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)
![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)
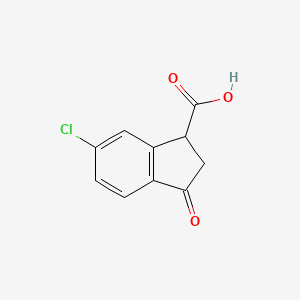

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)